molecular formula C17H15NO3 B14277598 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid CAS No. 133845-42-8

1-Methyl-5-phenylmethoxyindole-2-carboxylic acid

Cat. No.: B14277598
CAS No.: 133845-42-8
M. Wt: 281.30 g/mol
InChI Key: UPJCRKMBZZSXEY-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylmethoxyindole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted in the presence of methanesulfonic acid under reflux conditions . Industrial production methods may involve optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-Methyl-5-phenylmethoxyindole-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

1-Methyl-5-phenylmethoxyindole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylmethoxyindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-5-phenylmethoxyindole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications.

Properties

CAS No.

133845-42-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-methyl-5-phenylmethoxyindole-2-carboxylic acid

InChI

InChI=1S/C17H15NO3/c1-18-15-8-7-14(9-13(15)10-16(18)17(19)20)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20)

InChI Key

UPJCRKMBZZSXEY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OCC3=CC=CC=C3)C=C1C(=O)O

Origin of Product

United States

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